2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine
Overview
Description
2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine is an organic compound with the molecular formula C15H16ClNO2S. This compound is characterized by a pyridine ring substituted with chloro, ethylphenylsulfonyl, and dimethyl groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine typically involves the reaction of 2-chloro-4,6-dimethylpyridine with 2-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides.
Scientific Research Applications
2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine involves its interaction with molecular targets such as enzymes or receptors. The chloro and sulfonyl groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The compound can also interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylpyridine: Lacks the ethylphenylsulfonyl group, making it less effective in certain reactions.
3-[(2-Ethylphenyl)sulfonyl]-4,6-dimethylpyridine: Lacks the chloro group, affecting its reactivity.
2-Chloro-3-[(2-methylphenyl)sulfonyl]-4,6-dimethylpyridine: Has a methyl group instead of an ethyl group, altering its chemical properties.
Uniqueness
2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine is unique due to the presence of both chloro and ethylphenylsulfonyl groups, which confer specific reactivity and binding properties. This makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
2-chloro-3-(2-ethylphenyl)sulfonyl-4,6-dimethylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-4-12-7-5-6-8-13(12)20(18,19)14-10(2)9-11(3)17-15(14)16/h5-9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMLWIOASOGEPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332256 | |
Record name | 2-chloro-3-(2-ethylphenyl)sulfonyl-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666776 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400078-24-2 | |
Record name | 2-chloro-3-(2-ethylphenyl)sulfonyl-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.